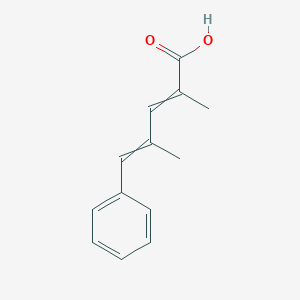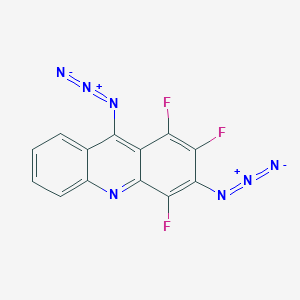
2H-Thiopyran-2-one, 4-methoxy-6-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Thiopyran-2-one, 4-methoxy-6-methyl- is an organic compound with the molecular formula C7H8O3. It is also known by other names such as Methyltriacetolactone and 4-Methoxy-6-methyl-2H-pyran-2-one . This compound is characterized by its unique structure, which includes a thiopyran ring with methoxy and methyl substituents.
Métodos De Preparación
The synthesis of 2H-Thiopyran-2-one, 4-methoxy-6-methyl- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction typically requires specific catalysts and solvents to facilitate the formation of the thiopyran ring. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
2H-Thiopyran-2-one, 4-methoxy-6-methyl- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2H-Thiopyran-2-one, 4-methoxy-6-methyl- has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the assignment of ring proton resonances in related compounds.
Biology: The compound’s unique structure makes it a subject of interest in biological studies, particularly in understanding its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Mecanismo De Acción
The mechanism of action of 2H-Thiopyran-2-one, 4-methoxy-6-methyl- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain receptors or enzymes, leading to changes in cellular processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparación Con Compuestos Similares
2H-Thiopyran-2-one, 4-methoxy-6-methyl- can be compared with other similar compounds such as:
- Methyltriacetolactone
- 4-Methoxy-6-methyl-2H-pyran-2-one
- 2H-Pyran-2-one, 6-methyl-4-methoxy
These compounds share structural similarities but differ in their specific functional groups and chemical properties. The uniqueness of 2H-Thiopyran-2-one, 4-methoxy-6-methyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
58803-57-9 |
|---|---|
Fórmula molecular |
C7H8O2S |
Peso molecular |
156.20 g/mol |
Nombre IUPAC |
4-methoxy-6-methylthiopyran-2-one |
InChI |
InChI=1S/C7H8O2S/c1-5-3-6(9-2)4-7(8)10-5/h3-4H,1-2H3 |
Clave InChI |
OIAMYEQPNRMHFA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=O)S1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propyl 2-{4-[4-(trifluoromethyl)phenoxy]phenoxy}propanoate](/img/structure/B14607239.png)
![7-Methyl-2,6-diphenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B14607244.png)



![3H-Pyrrolo[1,2-a]indol-3-one, 1-methyl-9-phenyl-](/img/structure/B14607263.png)
![2-({4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}methylidene)cyclopentan-1-one](/img/structure/B14607264.png)
![[Naphthalene-1,8-diylbis(methylene)]bis(trimethylsilane)](/img/structure/B14607269.png)


![2-[(2-Chlorophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14607300.png)
![5,6-Dihydro-4h-cyclopenta[b]furan](/img/structure/B14607305.png)

![N-[(2,4,6-trimethylphenyl)methyl]heptan-2-amine;hydrochloride](/img/structure/B14607321.png)
